molecular formula C20H17ClN2O2S B11643572 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B11643572
M. Wt: 384.9 g/mol
InChI Key: LOEOGKDKDSALIH-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, a chlorophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2-mercaptoquinazolin-4-one with 2-(4-chlorophenyl)-2-oxoethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoacetic acid
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
  • Resmethrin

Uniqueness

Compared to similar compounds, 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-en-1-yl)-3,4-dihydroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity. Its quinazolinone core and sulfanyl linkage are particularly noteworthy, providing distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)quinazolin-4-one

InChI

InChI=1S/C20H17ClN2O2S/c1-13(2)11-23-19(25)16-5-3-4-6-17(16)22-20(23)26-12-18(24)14-7-9-15(21)10-8-14/h3-10H,1,11-12H2,2H3

InChI Key

LOEOGKDKDSALIH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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